molecular formula C22H22N2O8S B2574755 Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 900008-51-7

Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2574755
CAS No.: 900008-51-7
M. Wt: 474.48
InChI Key: BJQAVXBSPZILSW-UHFFFAOYSA-N
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Description

Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative characterized by three critical substituents:

  • Position 1: An o-tolyl group (2-methylphenyl), introducing steric hindrance.
  • Position 3: An ethyl ester, influencing lipophilicity and metabolic stability.

This compound’s structural uniqueness lies in its sulfonate ester functionality, which distinguishes it from analogs with thioether or trifluoromethyl substituents.

Properties

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O8S/c1-5-31-22(26)21-19(13-20(25)24(23-21)16-9-7-6-8-14(16)2)32-33(27,28)15-10-11-17(29-3)18(12-15)30-4/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQAVXBSPZILSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Dihydropyridazine Core : This moiety is often associated with various pharmacological effects.
  • Sulfonyl Group : Known for enhancing solubility and bioavailability.
  • Dimethoxyphenyl Substituent : Contributes to the compound's electronic properties and potential interactions with biological targets.

Molecular Formula

The molecular formula of the compound is C20H24N2O6S.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activities of similar compounds, reporting minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Pathogen
Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylateTBDTBD
Derivative 10.22Staphylococcus aureus
Derivative 20.25E. coli

Anti-inflammatory Activity

In studies focused on anti-inflammatory properties, compounds with similar structures have shown promise in inhibiting pro-inflammatory cytokines. For instance, a derivative was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Emerging research indicates that certain pyridazine derivatives can induce apoptosis in cancer cells. A study reported that a related compound triggered cell death in breast cancer cell lines through the activation of caspase pathways . The specific mechanisms by which this compound exerts anticancer effects remain to be fully elucidated.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives, it was found that those with sulfonyl modifications exhibited enhanced antimicrobial activity. The compound's structural features were linked to its ability to disrupt bacterial cell membranes effectively.

Case Study 2: Anti-inflammatory Effects

A clinical trial involving a related compound demonstrated significant reductions in inflammatory markers among patients with rheumatoid arthritis. The study highlighted the importance of the sulfonamide group in mediating these effects.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly impacts electronic properties and reactivity:

Compound (CAS) Position 4 Group Electronic Effect Molecular Weight Key Properties
Target Compound (3,4-dimethoxyphenyl)sulfonyloxy Strongly electron-withdrawing ~468 (estimated) Potential leaving group reactivity
339031-45-7 Butylsulfanyl (thioether) Mildly electron-donating 332.42 Increased lipophilicity (XLogP3 ~3.4)
478067-01-5 Trifluoromethyl (CF₃) Strongly electron-withdrawing 380.24 Enhanced metabolic stability
477859-63-5 Trifluoromethyl (CF₃) Strongly electron-withdrawing 346.69 Polar surface area: 59 Ų
338395-91-8 (2-Methoxy-2-oxoethyl)sulfanyl Electron-withdrawing and polar 402.35 Higher solubility due to ester chain

Key Insight : The target’s sulfonate ester group offers unique reactivity (e.g., susceptibility to nucleophilic substitution) compared to thioethers or CF₃ groups, which are more inert .

Substituent Variations at Position 1

The aromatic group at position 1 modulates steric and electronic interactions:

Compound (CAS) Position 1 Group Steric/Electronic Impact
Target Compound o-Tolyl (2-methylphenyl) High steric hindrance
339031-45-7 Phenyl Minimal steric hindrance
478067-01-5 3-(Trifluoromethyl)phenyl Electron-withdrawing, moderate bulk
477859-63-5 3-Chlorophenyl Electron-withdrawing, less bulky
338395-91-8 3-(Trifluoromethyl)phenyl Similar to 478067-01-5

Key Insight : The o-tolyl group in the target compound may hinder rotational freedom and influence binding interactions in biological systems compared to unsubstituted phenyl or meta-substituted analogs .

Ester Group Variations

The ester at position 3 affects lipophilicity and pharmacokinetics:

Compound (CAS) Ester Group Calculated LogP (Est.)
Target Compound Ethyl ~2.8 (predicted)
339031-45-7 Ethyl 3.4 (XLogP3)
338395-91-8 Methyl ~2.5 (predicted)

Key Insight : Ethyl esters generally enhance membrane permeability compared to methyl esters, as seen in the higher XLogP3 of 339031-45-7 .

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